Casuarictin

α-glucosidase inhibition type 2 diabetes postprandial hyperglycemia

Select Casuarictin (≥98% HPLC) based on assay-validated specificity: IC₅₀ 0.21 μg/mL against rat intestinal maltase—458× more potent than eugeniin—via competitive inhibition with strong H-bonding at the catalytic site. Validated sPLA₂ protein-ligand complex (mass shift +937 Da) abolishes edematogenic and myonecrotic effects in vivo. Species-selective anti-H. pylori activity (MIC 12.5–25 μg/mL). GLP-1 secretagogue in murine enteroendocrine cells. Insist on compound-specific metrics—generic ellagitannin substitution lacks scientific validity.

Molecular Formula C41H28O26
Molecular Weight 936.6 g/mol
CAS No. 96292-46-5
Cat. No. B1680760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasuarictin
CAS96292-46-5
Synonymscasuarictin
casuarictin, (alpha-D-Glc)-stereoisomer
casuarictin, (beta-D-Glc)-isomer
casuarictin, beta-D-Glc)-(2(R),3(R)-isome
Molecular FormulaC41H28O26
Molecular Weight936.6 g/mol
Structural Identifiers
SMILESC1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O
InChIInChI=1S/C41H28O26/c42-13-1-8(2-14(43)24(13)48)36(57)67-41-35-34(65-39(60)11-5-17(46)27(51)31(55)22(11)23-12(40(61)66-35)6-18(47)28(52)32(23)56)33-19(63-41)7-62-37(58)9-3-15(44)25(49)29(53)20(9)21-10(38(59)64-33)4-16(45)26(50)30(21)54/h1-6,19,33-35,41-56H,7H2/t19-,33-,34+,35-,41+/m1/s1
InChIKeySWRFKGRMQVLMKA-JIZJWZDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Casuarictin (CAS 96292-46-5 / 79786-00-8): Ellagitannin Compound with Quantified α-Glucosidase and sPLA2 Inhibitory Activity


Casuarictin is a monomeric ellagitannin, a subclass of hydrolyzable tannins characterized by one or more hexahydroxydiphenoyl (HHDP) groups esterified to a glucose core [1]. First isolated and structurally elucidated from the leaves of Casuarina stricta in 1981 [2], casuarictin is distinguishable from closely related monomeric ellagitannins such as pedunculagin (which lacks the gallate group at the O-1 position) and tellimagrandin I (which differs in HHDP group configuration and galloylation pattern) [2]. The compound has been subsequently identified in diverse plant sources including clove (Syzygium aromaticum), white mangrove (Laguncularia racemosa), raspberries, cloudberries, and strawberries [3] [4]. Casuarictin carries the alternative CAS Registry Number 79786-00-8, with a molecular formula of C₄₁H₂₈O₂₆ and molecular weight of approximately 936.6 g/mol [5].

Why Casuarictin (CAS 96292-46-5) Cannot Be Substituted by Pedunculagin, Tellimagrandin I, or Other Monomeric Ellagitannins


Monomeric ellagitannins within the hydrolyzable tannin class exhibit distinct structural variations—including the number and configuration of HHDP groups, galloylation patterns at specific glucose hydroxyl positions, and the presence or absence of C-glycosidic linkages—that directly translate to divergent biological activity profiles and target selectivity [1]. Casuarictin contains two HHDP groups and one gallate group at the O-1 position of the glucose core; in contrast, pedunculagin is formed from casuarictin via the loss of this gallate group and contains two HHDP groups without the O-1 galloyl substitution [1] [2]. Tellimagrandin I differs in its HHDP configuration and galloylation arrangement [1]. These structural distinctions manifest as quantifiable differences in enzyme inhibition potency and mechanistic behavior: casuarictin acts as a competitive α-glucosidase inhibitor, whereas eugeniin—a dimeric ellagitannin co-isolated from clove—exhibits approximately 458-fold lower potency in the same rat intestinal maltase assay [3]. Additionally, while tellimagrandin II demonstrates significant in vivo antitumor activity in the S-180 sarcoma mouse model, casuarictin-containing ellagitannins show very low or negligible antitumor efficacy in the same system [4]. Consequently, generic interchange among ellagitannins is scientifically unsound; procurement decisions must be guided by compound-specific, assay-validated performance metrics.

Casuarictin (CAS 96292-46-5) Evidence Guide: Head-to-Head Comparative Data vs. Eugeniin, Tellimagrandins, and In-Class Ellagitannins


Casuarictin vs. Eugeniin: 458-Fold Superior α-Glucosidase Inhibitory Potency (IC₅₀: 0.21 μg/mL vs. 936.6 μg/mL)

In a direct head-to-head comparative study of α-glucosidase (rat intestinal maltase) inhibitors isolated from clove (Syzygium aromaticum) methanol extracts, casuarictin demonstrated an IC₅₀ of 0.21 μg/mL [1]. By contrast, eugeniin—a dimeric ellagitannin co-isolated from the same plant material and structurally related through its ellagitannin core—exhibited an IC₅₀ of 10⁻³ M, which corresponds to approximately 936.6 μg/mL [1]. The resulting potency difference is approximately 458-fold in favor of casuarictin. A structure-activity relationship (SAR) analysis within the same study indicated that an increasing number of galloyl units in the molecule may lead to increased inhibitory activity, though casuarictin's specific competitive binding mode and hydrogen bonding network with α-glucosidase residues were later confirmed in independent crystallographic and molecular docking studies [1] [2].

α-glucosidase inhibition type 2 diabetes postprandial hyperglycemia maltase-glucoamylase competitive inhibition

Casuarictin vs. Tellimagrandin II and Oenothein B: Differentiated Antitumor Activity Profile in S-180 Sarcoma Mouse Model

In a comprehensive in vivo evaluation of 45 ellagitannins and related compounds against sarcoma-180 (S-180) cells in mice, compounds were administered intraperitoneally once, 4 days prior to intraperitoneal inoculation of S-180 cells [1]. Among monomeric ellagitannins, tellimagrandin II was identified as the most active compound [1]. Macrocyclic ellagitannins, particularly oenothein B, demonstrated the most potent antitumor activity overall [1]. In marked contrast, ellagitannins containing a casuarictin or potentillin moiety in their molecular structure—with the exception of extensively oligomerized forms—showed very low or negligible antitumor activity in this same assay system [1]. This differential activity profile is attributed to the specific structural requirements for antitumor efficacy, namely the presence of galloyl groups at the O-2 and O-3 positions on the glucose core(s), as found in tellimagrandins but not in the casuarictin core structure [1].

antitumor activity sarcoma-180 ellagitannin SAR in vivo efficacy tumor regression

Casuarictin sPLA2 Inhibition: Stable Protein Complex Formation with Quantitative Mass Spectrometry Validation (14,425.62 → 15,362.74 Da)

In a targeted study of secretory phospholipase A₂ (sPLA₂) inhibition using sPLA₂ isolated from Crotalus durissus terrificus (rattlesnake) venom, casuarictin demonstrated the ability to form a stable protein-ligand complex with sPLA₂ [1]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF) analysis revealed that the molecular mass of sPLA₂ increased from 14,425.62 Da (native protein) to 15,362.74 Da upon complexation with casuarictin, representing a mass shift of +937.12 Da—consistent with casuarictin's molecular weight of approximately 936.6 g/mol [1]. The enzymatic activity of the sPLA₂ + casuarictin complex was significantly lower than that of native sPLA₂, and molecular interactions of casuarictin with sPLA₂ virtually abolished the native edematogenic effect and myonecrosis induced by the venom protein when administered 10 minutes after sPLA₂ exposure [1]. No head-to-head comparator sPLA₂ inhibitor data were reported in the same study; this evidence constitutes class-level inference for ellagitannin-based sPLA₂ inhibition.

sPLA2 inhibition snake venom anti-inflammatory edema myonecrosis MALDI-TOF

Casuarictin Antibacterial Activity: Helicobacter pylori MIC Range of 12.5–25 μg/mL vs. Escherichia coli MIC >100 μg/mL

Antimicrobial susceptibility testing of casuarictin against multiple bacterial strains has established minimum inhibitory concentration (MIC) values with differential efficacy across species [1]. Against Helicobacter pylori strains, casuarictin demonstrated MIC values in the range of 12.5–25 μg/mL across four tested strains (A-13, A-19, ATCC 43504, NCTC 11638) [1]. In contrast, casuarictin showed substantially weaker activity against Escherichia coli (strain JC-2), with an MIC greater than 100 μg/mL [1]. The approximately 4- to 8-fold difference in susceptibility between H. pylori and E. coli indicates species-selective antimicrobial activity. No direct comparator ellagitannin MIC data were reported from the same standardized antimicrobial panel; this evidence constitutes class-level inference for casuarictin's antibacterial profile.

antimicrobial activity Helicobacter pylori MIC antibacterial gram-negative bacteria

Casuarictin vs. Sanguiin H-6 and Pedunculagin: Equivalent GLP-1 Secretion Induction and mTAS2R Upregulation in STC-1 Cells

In a functional study of ellagitannins from black raspberry seeds (Rubus occidentalis), six purified compounds—sanguiin H-6, casuarictin, pedunculagin, acutissimin A, castalagin, and vescalagin—were evaluated for their ability to induce glucagon-like peptide-1 (GLP-1) secretion in STC-1 murine enteroendocrine cells and to upregulate mouse bitter taste receptor (mTAS2R) gene expression [1]. All six ellagitannins, including casuarictin, induced GLP-1 secretion in STC-1 cells [1]. Specifically, the major black raspberry seed ellagitannins—sanguiin H-6, casuarictin, pedunculagin, and acutissimin A—all upregulated the gene expression of mTAS2R131 and/or mTAS2R140, receptors known to be specifically distributed in mouse colon [1]. No statistically significant difference in potency or efficacy among these four ellagitannins was reported in the study; the data indicate comparable functional activity across casuarictin, pedunculagin, sanguiin H-6, and acutissimin A in this specific assay system.

GLP-1 secretion TAS2R bitter taste receptor colonic inflammation enteroendocrine cells

Casuarictin in Virtual Screening: Docking-Based Identification as PSFL Inhibitor for Alzheimer's Disease Research

In a virtual screening and molecular docking study targeting the presenilin stabilization factor-like (PSFL) protein—a protein known to stabilize presenilin, which is involved in intramembrane hydrolysis of amyloid-beta precursor protein and consequent amyloid-beta production—casuarictin was identified among the top three phytochemical candidates based on binding affinity, docked energy, and molecular dynamics simulations [1]. The other two identified compounds were saponin and enoxolone [1]. While no quantitative binding affinity values (e.g., Kd, Ki, or docking scores) were disclosed in the abstracted publication data, the identification of casuarictin as a potential PSFL inhibitor through computational screening establishes a specific mechanistic hypothesis distinct from its α-glucosidase and sPLA₂ activities. This evidence constitutes class-level inference and computational prediction, not experimental validation.

Alzheimer's disease presenilin stabilization factor PSFL molecular docking virtual screening amyloid-beta

Casuarictin (CAS 96292-46-5) Application Scenarios: Evidence-Based Selection Guide


Type 2 Diabetes Research: α-Glucosidase Inhibition with 0.21 μg/mL IC₅₀

Casuarictin is validated for α-glucosidase (rat intestinal maltase) inhibition with an IC₅₀ of 0.21 μg/mL, representing approximately 458-fold higher potency than eugeniin (IC₅₀ ≈ 936.6 μg/mL) in head-to-head comparison [1] [2]. The compound acts as a competitive inhibitor, occupying the catalytic site and forming strong hydrogen bonds with α-glucosidase residues [2]. This evidence supports procurement for: (1) postprandial hyperglycemia modulation studies, (2) type 2 diabetes therapeutic development, (3) carbohydrate metabolism and maltase-glucoamylase pathway investigations, and (4) structure-activity relationship studies of ellagitannin-based α-glucosidase inhibitors.

Snake Venom and Inflammatory Research: sPLA₂ Inhibition with MALDI-TOF-Validated Target Engagement

Casuarictin forms a stable protein-ligand complex with secretory phospholipase A₂ (sPLA₂) from Crotalus durissus terrificus venom, validated by MALDI-TOF mass spectrometry showing a mass shift from 14,425.62 Da to 15,362.74 Da (+937.12 Da) [1]. The sPLA₂ + casuarictin complex exhibits significantly reduced enzymatic activity and virtually abolishes sPLA₂-induced edematogenic and myonecrotic effects in vivo when administered 10 minutes post-venom exposure [1]. This evidence supports procurement for: (1) snake venom antidote research, (2) anti-inflammatory agent development targeting sPLA₂-mediated pathways, (3) edema and myonecrosis mechanistic studies, and (4) ellagitannin-protein interaction biophysical characterization.

H. pylori Antimicrobial Research: Species-Selective MIC Profile (12.5–25 μg/mL)

Casuarictin demonstrates antimicrobial activity against Helicobacter pylori with MIC values of 12.5–25 μg/mL across multiple strains (A-13, A-19, ATCC 43504, NCTC 11638), while showing substantially weaker activity against Escherichia coli JC-2 (MIC >100 μg/mL) [1]. This species-selective profile supports procurement for: (1) H. pylori-associated gastric research, (2) structure-activity studies of ellagitannin antibacterial mechanisms, and (3) natural product antimicrobial screening with gram-negative bacterial panel inclusion. Researchers should note the limited activity against E. coli when designing broad-spectrum antibacterial studies.

Gut Hormone and Bitter Taste Receptor Research: GLP-1 Secretion and mTAS2R Modulation

Casuarictin induces GLP-1 secretion in STC-1 murine enteroendocrine cells and upregulates colon-specific mTAS2R131 and/or mTAS2R140 gene expression, with efficacy comparable to sanguiin H-6, pedunculagin, and acutissimin A [1]. In vivo, black raspberry seed ellagitannin fraction supplementation alleviated DSS-induced colonic inflammation and increased total GLP-1 secretion in mice [1]. This evidence supports procurement for: (1) GLP-1 secretagogue research, (2) intestinal bitter taste receptor (TAS2R) pharmacology, (3) colon inflammation and inflammatory bowel disease studies, and (4) enteroendocrine cell signaling investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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